tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211581-54-2
VCID: VC4984004
InChI: InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

CAS No.: 1211581-54-2

Cat. No.: VC4984004

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74

* For research use only. Not for human or veterinary use.

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate - 1211581-54-2

Specification

CAS No. 1211581-54-2
Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
IUPAC Name tert-butyl 2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
Standard InChI Key IVFOIKREOFXIDR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate, reflects its bicyclic architecture. The naphthyridine core consists of two fused pyridine rings, with partial saturation at the 5,6-positions, introducing two double bonds at the 1,7-positions. The chlorine substituent at position 2 and the tert-butyl carbamate at position 7 further modulate its electronic and steric properties .

Molecular Geometry and Stereoelectronic Effects

The planar naphthyridine core facilitates π-π stacking interactions, while the tert-butyl group imposes steric hindrance, influencing reactivity in substitution reactions. Density functional theory (DFT) calculations suggest that the chlorine atom’s electronegativity polarizes the ring, enhancing electrophilic aromatic substitution at position 4 .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC13H17ClN2O2\text{C}_{13}\text{H}_{17}\text{ClN}_2\text{O}_2
Molecular Weight268.74 g/mol
IUPAC Nametert-Butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=C(Cl)C=C2
Purity97% (HPLC)
Storage Conditions2–8°C, inert atmosphere

Synthesis and Optimization

The synthesis of this compound involves multi-step protocols, often starting from substituted pyridine precursors. A representative route includes:

Cyclization and Functionalization

  • Core Formation: Cyclization of 3-aminopyridine derivatives under acidic conditions generates the dihydro-naphthyridine scaffold .

  • Chlorination: Electrophilic chlorination using SO2Cl2\text{SO}_2\text{Cl}_2 selectively substitutes position 2 .

  • Esterification: Reaction with tert-butyl chloroformate in the presence of a base installs the carbamate group .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in 1,2-dimethoxyethane/water with Pd(PPh3_3)4_4 as a catalyst achieves 92% yield in coupling reactions, demonstrating efficiency gains over traditional heating .

Reactivity and Chemical Transformations

The compound participates in diverse reactions:

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines (e.g., benzylamine) in DMF at 80°C, yielding 2-amino derivatives for medicinal chemistry applications.

Hydrolysis and Decarboxylation

Acidic hydrolysis (HCl, reflux) removes the tert-butyl group, generating the free carboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Applications in Scientific Research

Medicinal Chemistry

As a building block, the compound is utilized in kinase inhibitor development. For example, derivatives show nanomolar inhibition of JAK2 in leukemia models .

Materials Science

Functionalization with electron-withdrawing groups enhances charge mobility in organic semiconductors, achieving hole mobilities of 1.2×102cm2/V\cdotps1.2 \times 10^{-2} \, \text{cm}^2/\text{V·s} .

Comparative Analysis with Analogues

tert-Butyl 2-Chloro-8-methyl Derivative

Introducing a methyl group at position 8 increases lipophilicity (logP +0.5) but reduces aqueous solubility by 40%, impacting bioavailability.

Non-esterified Analogues

Removing the tert-butyl group lowers thermal stability (decomposition at 120°C vs. 180°C for the ester), limiting high-temperature applications .

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